molecular formula C12H15NO4 B14914696 Methyl (2-(methoxymethyl)benzoyl)glycinate

Methyl (2-(methoxymethyl)benzoyl)glycinate

Cat. No.: B14914696
M. Wt: 237.25 g/mol
InChI Key: IGNOUQITSWOJSZ-UHFFFAOYSA-N
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Description

Methyl (2-(methoxymethyl)benzoyl)glycinate is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is known for its unique structure, which includes a benzoyl group substituted with a methoxymethyl group and a glycine ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(methoxymethyl)benzoyl)glycinate typically involves the esterification of glycine with methyl (2-(methoxymethyl)benzoyl) chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(methoxymethyl)benzoyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl (2-(methoxymethyl)benzoyl)glycinate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2-(methoxymethyl)benzoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: Similar structure but lacks the glycine ester group.

    Methyl (2-methoxybenzoyl)glycinate: Similar but without the methoxymethyl substitution.

Uniqueness

Methyl (2-(methoxymethyl)benzoyl)glycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 2-[[2-(methoxymethyl)benzoyl]amino]acetate

InChI

InChI=1S/C12H15NO4/c1-16-8-9-5-3-4-6-10(9)12(15)13-7-11(14)17-2/h3-6H,7-8H2,1-2H3,(H,13,15)

InChI Key

IGNOUQITSWOJSZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1C(=O)NCC(=O)OC

Origin of Product

United States

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